molecular formula C13H26N2O4S B4478993 N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide

Cat. No.: B4478993
M. Wt: 306.42 g/mol
InChI Key: PAAKJIUUGLTPCY-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, an ethoxypropyl group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine-3-carboxylic acid with ethylsulfonyl chloride to introduce the ethylsulfonyl group. This is followed by the reaction with 3-ethoxypropylamine to attach the ethoxypropyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity reagents and solvents, as well as advanced purification techniques like recrystallization and chromatography to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)piperidine-3-carboxamide
  • N-(3-ethoxypropyl)-3-piperidinecarboxamidehydrochloride
  • 2-chloro-N-(3-ethoxypropyl)pyridine-3-carboxamide

Uniqueness

N-(3-ethoxypropyl)-1-(ethylsulfonyl)piperidine-3-carboxamide is unique due to the presence of both the ethylsulfonyl and ethoxypropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-ethoxypropyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-3-19-10-6-8-14-13(16)12-7-5-9-15(11-12)20(17,18)4-2/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKJIUUGLTPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1CCCN(C1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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